N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a chemical compound known for its unique structure and properties It consists of a benzamide core substituted with a methoxyphenyl group and a tetrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-aminobenzonitrile, followed by cyclization with sodium azide to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxyphenyl-4-(2H-tetrazol-5-yl)benzamide, while reduction of a nitro group can produce 2-methoxyphenyl-4-(2H-tetrazol-5-yl)aniline .
Scientific Research Applications
N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2H-tetrazol-5-yl)benzamide
- N-(2-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Uniqueness
N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted research applications .
Properties
CAS No. |
651769-66-3 |
---|---|
Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-5-3-2-4-12(13)16-15(21)11-8-6-10(7-9-11)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20) |
InChI Key |
CLFQEWRNXXJAPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.